INCB059872

LSD1 Irreversible inhibition Pharmacodynamics

INCB059872 is a cyclopropylamine-based, irreversible LSD1 inhibitor that forms a covalent adduct with the FAD cofactor, providing sustained target engagement distinct from reversible candidates like CC-90011. It exhibits >100-fold selectivity over MAO-A/B, eliminating confounding off-target effects common with tranylcypromine. This compound is validated for oral dosing in SCLC (NCI-H526, NCI-H1417) and Ewing sarcoma (A673, SK-ES) xenograft models, with established PK/PD relationships and biomarker signatures (FEZ1, UMODL1 induction). Documented synergy with BET inhibitor OTX015 (CI <1.0) and PI3Kδ inhibitor INCB050465 supports rational combination study design. Also demonstrated to slow venetoclax resistance onset in MLL-AF9 AML models. Choose INCB059872 for reproducible, publication-aligned epigenetic research.

Molecular Formula
Molecular Weight
Cat. No. B1574622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB059872
SynonymsINCB059872;  INCB-059872;  INCB 059872;  INCB59872;  INCB-59872;  INCB 59872; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INCB059872 Procurement Guide: Verified LSD1 Inhibitor Differentiation for Myeloid Leukemia & SCLC Research


INCB059872 is an orally active, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a histone-modifying enzyme critical in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) [1]. It is a cyclopropylamine-based covalent inhibitor that binds to the FAD cofactor within the LSD1 catalytic cavity, differentiating it from reversible clinical candidates like CC-90011 and SP-2577 [2]. As a clinical-stage compound investigated in multiple Phase 1/1b trials for advanced malignancies including AML, MDS, SCLC, Ewing sarcoma, and sickle cell disease, INCB059872 offers a distinct research tool with documented in vivo activity in xenograft models and defined molecular signatures of response [3].

Why Generic LSD1 Inhibitors Cannot Substitute for INCB059872: Key Differentiators in Mechanism and Clinical Validation


Not all LSD1 inhibitors are functionally equivalent. Critical variations in covalent vs. reversible binding, FAD-adduct formation, and selectivity over MAO-A/B and other FAD-dependent oxidases produce divergent safety and efficacy profiles [1]. For example, tranylcypromine (TCP) is non-selective and inhibits MAOs at clinical doses, while clinical-stage cyclopropylamine derivatives like ORY-1001 and GSK-2879552 exhibit unique selectivity windows [2]. Further, clinical development focus and combination partner compatibility vary: INCB059872 is specifically evaluated in trials for AML/MDS/SCLC in combination with azacitidine, ATRA, and nivolumab [3], a regimen profile not interchangeable with other LSD1 inhibitors. Substitution risks include altered differentiation induction, off-target transcriptional effects, and incompatible safety findings, directly impacting experimental reproducibility and procurement decisions.

INCB059872 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


Irreversible Covalent Binding vs. Reversible Inhibitors: Mechanistic and PK Distinction

INCB059872 is an irreversible, FAD-directed covalent LSD1 inhibitor, contrasting with reversible clinical candidates CC-90011 (pulrodemstat) and SP-2577 (seclidemstat). This covalent binding mode leads to sustained target engagement and prolonged pharmacodynamic effects, potentially allowing for intermittent dosing schedules observed in clinical protocols [1]. Reversible inhibitors may require continuous target coverage, impacting dosing frequency and off-target liability profiles [2].

LSD1 Irreversible inhibition Pharmacodynamics

Cellular Potency in SCLC Models: INCB059872 vs. LSD1 Inhibitor Class

INCB059872 demonstrates potent anti-proliferative activity in a panel of SCLC cell lines, with EC50 values ranging from 47 to 377 nM . This contrasts with the broader LSD1 inhibitor class, where some compounds show weaker cellular potency or more restricted activity. While direct head-to-head data under identical conditions is limited, the reported EC50 range places INCB059872 among the more potent LSD1 inhibitors in SCLC models. In comparison, ORY-1001 (iadademstat) displays an IC50 <20 nM in biochemical assays but its cellular EC50 in SCLC lines is not uniformly reported [1].

Small cell lung cancer EC50 Anti-proliferative

Selectivity Profile: MAO-A/B Avoidance vs. First-Generation Inhibitors

INCB059872 exhibits >100-fold selectivity for LSD1 over monoamine oxidases A and B (MAO-A/B) . This is a critical improvement over the first-generation LSD1 inhibitor tranylcypromine (TCP), which potently inhibits MAOs at therapeutic concentrations, leading to well-documented CNS and cardiovascular side effects. In comparison, clinical candidate ORY-1001 also demonstrates high selectivity (>100 µM for MAO-A/B) [1], while other irreversible inhibitors like GSK-2879552 and IMG-7289 exhibit varying selectivity profiles. The >100-fold selectivity window of INCB059872 reduces the risk of MAO-related off-target toxicities, a key consideration for in vivo studies and translational research.

Selectivity MAO-A MAO-B Off-target

Clinical Development Breadth: INCB059872 vs. Other Clinical-Stage LSD1 Inhibitors

INCB059872 has been evaluated in multiple Phase 1/1b trials across a broader range of indications than many comparator LSD1 inhibitors. Specifically, it has been studied in advanced malignancies (NCT02712905) including AML/MDS, SCLC, myelofibrosis, Ewing sarcoma, and poorly differentiated neuroendocrine tumors [1], as well as dedicated trials in Ewing sarcoma (NCT03514407) [2] and sickle cell disease [3]. In contrast, GSK-2879552 development focused primarily on SCLC and AML (now discontinued), ORY-1001 (iadademstat) is centered on AML and SCLC, and IMG-7289 (bomedemstat) on myeloproliferative neoplasms. This broader clinical exploration provides a richer dataset for cross-indication translational research.

Clinical trial Phase 1 AML SCLC Ewing sarcoma

Synergistic Combination with BET Inhibitor OTX015 in AML: Quantitative Synergy Data

INCB059872 demonstrates synergistic lethal activity when combined with the BET inhibitor OTX015 in patient-derived AML blasts. In primary CD34+ AML blast cells (n=14), treatment with INCB059872 (100–1000 nM) and OTX015 (250–1000 nM) for 48h resulted in combination index values <1.0, indicating synergistic enhancement of nonviable cell induction [1]. This combination also enhanced differentiation and apoptosis compared to single agents in human AML cell lines [2]. Similar synergy was observed in post-MPN sAML blasts (n=22) [1]. This quantitative synergy provides a rationale for combinatorial research strategies not yet established for many other LSD1 inhibitors.

Combination therapy Synergy BET inhibitor AML

In Vivo Xenograft Efficacy: Tumor Growth Inhibition in SCLC and Ewing Sarcoma Models

Oral administration of INCB059872 on once daily (QD) or every other day (QoD) regimens significantly inhibited tumor growth in the NCI-H526 and NCI-H1417 human SCLC xenograft models . In Ewing sarcoma, INCB059872 significantly suppressed growth of both A673 and SK-ES xenografts, and showed efficacy in patient-derived xenograft (PDX) models from relapsed Ewing sarcoma tumors [1]. While in vivo efficacy data exist for other clinical LSD1 inhibitors (e.g., ORY-1001 in AML xenografts, GSK-2879552 in SCLC), INCB059872's activity across both SCLC and Ewing sarcoma models, including PDX models, provides a differentiated in vivo validation package.

Xenograft Tumor growth inhibition In vivo efficacy

Optimal Research Applications for INCB059872 Based on Quantitative Differentiation Evidence


Investigating LSD1-Dependent Differentiation and Transcriptional Reprogramming in AML

Utilize INCB059872 to study early transcriptional changes in AML models, leveraging its defined mechanism of action involving loss of CoREST activity and activation of GFI1/GFI1B-regulated genes [1]. The compound's irreversible binding and >100-fold selectivity over MAOs ensure sustained target engagement with minimal confounding off-target effects, making it ideal for PRO-seq and scRNA-seq experiments aimed at mapping LSD1-dependent gene networks .

Evaluating Combination Strategies with BET or PI3Kδ Inhibitors in Hematologic Malignancies

Leverage the documented synergy of INCB059872 with BET inhibitor OTX015 (CI <1.0) in patient-derived AML blasts to design rational combination studies [2]. Additionally, explore combination with PI3Kδ inhibitor INCB050465, which enhanced tumor growth inhibition in the Will-2 xenograft model [3]. These data-supported combinations distinguish INCB059872 from other LSD1 inhibitors lacking such validated partner profiles.

In Vivo Pharmacology Studies in SCLC and Ewing Sarcoma Xenograft Models

Employ INCB059872 for oral dosing studies in SCLC (NCI-H526, NCI-H1417) and Ewing sarcoma (A673, SK-ES, PDX) xenograft models, where significant tumor growth inhibition has been demonstrated on both QD and QoD schedules . The established in vivo efficacy across multiple models provides a robust foundation for translational research, including PK/PD relationship studies and biomarker validation of LSD1-responsive gene signatures (e.g., FEZ1, UMODL1 induction) [4].

Exploring LSD1 Inhibition in Venetoclax-Resistant AML

Investigate the potential of INCB059872 to overcome venetoclax resistance in AML. Preclinical studies indicate that while venetoclax-resistant cells show limited sensitivity to INCB059872 alone, the combination of INCB059872 with venetoclax can slow the onset of resistance in MLL-AF9 driven AML models [5]. This application scenario is directly supported by published abstracts and provides a specific, data-driven research direction for overcoming targeted therapy resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for INCB059872

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.